Cobalt selenite dihydrate
Description
Cobalt selenite dihydrate (CoSeO₃·2H₂O) is a transition metal selenite characterized by its monoclinic crystal structure and hydrated form. It belongs to a class of compounds where divalent metal ions (e.g., Co²⁺, Ni²⁺, Mn²⁺) are coordinated to selenite anions (SeO₃²⁻) and water molecules. These compounds are of interest due to their thermal, dielectric, and magnetic properties, which make them suitable for applications in catalysis, electronics, and materials science .
Key properties of this compound include:
Properties
CAS No. |
19034-13-0 |
|---|---|
Molecular Formula |
CoH4O5Se |
Molecular Weight |
221.931 |
IUPAC Name |
cobalt(2+);selenite;dihydrate |
InChI |
InChI=1S/Co.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 |
InChI Key |
WWWICIMNOLJZOD-UHFFFAOYSA-L |
SMILES |
O.O.[O-][Se](=O)[O-].[Co+2] |
Synonyms |
Cobalt(II) selenite dihydrate. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Morphological Differences
- Cobalt vs. Nickel Selenite Dihydrate: Both CoSeO₃·2H₂O and NiSeO₃·2H₂O form microcube structures under hydrothermal conditions. However, cobalt selenite dihydrate exhibits a slightly distorted monoclinic lattice compared to nickel’s more symmetrical arrangement .
Thermal Properties
| Compound | Decomposition Temperature | Residual Product |
|---|---|---|
| This compound | ~200–300°C | CoO, SeO₂ |
| Nickel Selenite Dihydrate | Higher than Co analog | NiO, SeO₂ |
| Manganese Selenite | Not reported | MnO, SeO₂ (inferred) |
This compound demonstrates lower thermal stability compared to nickel selenite dihydrate, decomposing at milder temperatures. This difference is attributed to the weaker Co–O bonding compared to Ni–O .
Optical and Electronic Properties
Preparation Methods
Gravimetric Analysis
Cobalt content is quantified by thermal decomposition of the selenite to cobalt sulfate (CoSO₄) at 800°C, followed by weighing. Selenium is reduced to elemental Se⁰ using hydrazine hydrate and weighed directly.
pH-Metric Titration
The solubility equilibrium is monitored via pH measurements, with the pH of saturated solutions typically ranging from 4.2 to 4.8. Acid dissociation constants for selenous acid (H₂SeO₃; pKa1 = 4.0, pKa2 = 8.0) inform speciation calculations.
Challenges and Optimization Strategies
Q & A
Q. What are the standard laboratory methods for synthesizing cobalt selenite dihydrate?
this compound is typically synthesized via hydrothermal methods using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium selenite (Na₂SeO₃) as precursors. Key parameters include maintaining a pH of 4–6, temperatures of 120–180°C, and reaction durations of 12–24 hours. Post-synthesis, the product is washed with ethanol and dried to obtain microcrystalline structures. This method ensures high purity and controlled morphology .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data.
- FTIR : Identifies vibrational modes of selenite (SeO₃²⁻) ions and water molecules.
- SEM/TEM : Reveals morphological features (e.g., microcubes or layered structures).
- TGA-DSC : Analyzes thermal stability and dehydration behavior (e.g., loss of H₂O at ~150°C and decomposition above 300°C) .
Q. What safety protocols are critical when handling sodium selenite during synthesis?
Sodium selenite (Na₂SeO₃) requires strict safety measures:
- Use nitrile gloves and ANSI-approved goggles to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of toxic fumes.
- Dispose of waste via regulated chemical disposal systems, adhering to ECHA guidelines .
Advanced Research Questions
Q. How can discrepancies in reported thermal decomposition temperatures of this compound be resolved?
Variations in decomposition data (e.g., H₂O loss at 150°C vs. 180°C) often arise from differences in experimental setups (heating rate, atmosphere). To reconcile these:
- Perform in-situ XRD during TGA-DSC to track phase transitions in real time.
- Standardize heating rates (e.g., 5°C/min) and purge gases (N₂ vs. air).
- Account for hydration state variations (e.g., dihydrate vs. anhydrous impurities) .
Q. What experimental strategies enhance the dielectric properties of this compound for electronic applications?
- Doping : Introduce transition metals (e.g., Ni²⁺, Mn²⁺) during synthesis to alter charge-carrier density.
- Morphological Control : Optimize hydrothermal conditions to create high-surface-area microstructures.
- Impedance Spectroscopy : Measure frequency-dependent dielectric constants (ε') and loss (ε'') to correlate structure-property relationships .
Q. How does hydrothermal synthesis duration influence crystallinity and morphology?
Systematic studies show that prolonged reaction times (>18 hours) at 150°C yield well-defined microcubes with sharp edges, while shorter durations (<12 hours) produce irregular aggregates. XRD analysis confirms improved crystallinity with time, but excessive durations (>24 hours) may induce Ostwald ripening, altering particle size distribution .
Methodological Considerations
Q. What computational tools aid in analyzing the crystal structure of this compound?
Software like ORTEP-III (with a graphical interface) can model thermal ellipsoids and bond angles from single-crystal XRD data. Pair this with VESTA for 3D visualization of unit cells and hydrogen-bonding networks .
Q. How should researchers address solubility inconsistencies in this compound across studies?
Solubility data may vary due to metastable phases (e.g., anhydrate vs. tetrahydrate). Standardize measurements by:
- Using saturated solutions equilibrated for 24+ hours.
- Reporting solvent purity (e.g., deionized H₂O resistivity >18 MΩ·cm) and temperature (±0.1°C).
- Cross-validating with ICP-OES for quantitative metal-ion analysis .
Data Reporting Best Practices
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